![molecular formula C12H15N3OS B2387202 3-methyl-2-(thian-4-yloxy)-3H-imidazo[4,5-b]pyridine CAS No. 2199572-92-2](/img/structure/B2387202.png)
3-methyl-2-(thian-4-yloxy)-3H-imidazo[4,5-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-2-(thian-4-yloxy)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that has been the subject of scientific research due to its potential applications in medicinal chemistry. This compound is also known as TAK-659 and has been shown to have promising anti-cancer properties. In
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Thiazolo[4,5-b]pyridines, which are structurally similar to the compound , have been found to exhibit high antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antimicrobial Activity
These compounds have also been reported to have antimicrobial properties . This means they can kill microorganisms or stop their growth, making them potentially useful in the treatment of infectious diseases.
Herbicidal Activity
Thiazolo[4,5-b]pyridines have shown herbicidal activity . This suggests they could be used in the development of new herbicides for controlling unwanted vegetation.
Anti-inflammatory Activity
These compounds have demonstrated anti-inflammatory effects . Inflammation is a biological response to harmful stimuli, and substances with anti-inflammatory activity can help reduce this response.
Antifungal Activity
Thiazolo[4,5-b]pyridines have been found to have antifungal properties . This means they can kill fungi or inhibit their growth, which could be useful in treating fungal infections.
Antitumor Activity
These compounds have shown antitumor activity . This suggests they could be used in the development of new treatments for cancer.
Wirkmechanismus
Target of Action
Similar compounds, such as thiazolo[3,2-a]pyridines and thiazolo[4,5-b]pyridines, have been reported to interact with a wide range of targets due to their broad pharmacological activities .
Mode of Action
It’s worth noting that similar compounds have been found to exhibit antimicrobial, apoptotic, and antitumor activities . Some representatives of this class of compounds are inhibitors of DNA gyrase and SARS-Cov-2 glycoprotein .
Biochemical Pathways
Similar compounds have been reported to exhibit a broad spectrum of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been reported to exhibit antimicrobial, apoptotic, and antitumor activities .
Action Environment
The stability and efficacy of similar compounds may be influenced by factors such as temperature, ph, and the presence of other compounds .
Eigenschaften
IUPAC Name |
3-methyl-2-(thian-4-yloxy)imidazo[4,5-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-15-11-10(3-2-6-13-11)14-12(15)16-9-4-7-17-8-5-9/h2-3,6,9H,4-5,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZYDIXDPZCITP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1OC3CCSCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-(thian-4-yloxy)-3H-imidazo[4,5-b]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

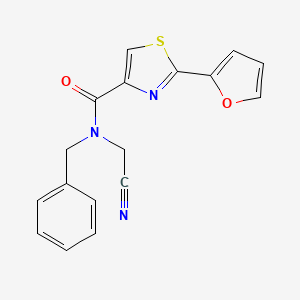
![4-[(3-Methylbutyl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B2387122.png)

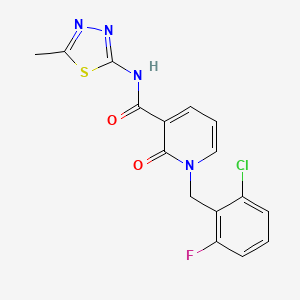
![2-Pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2387126.png)
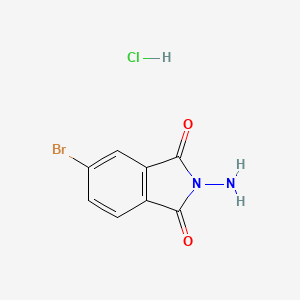
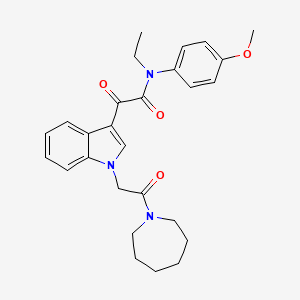

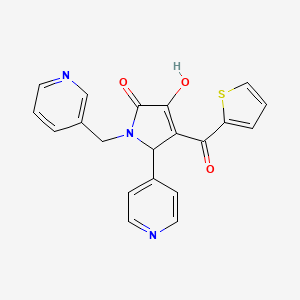
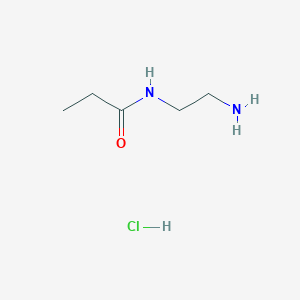
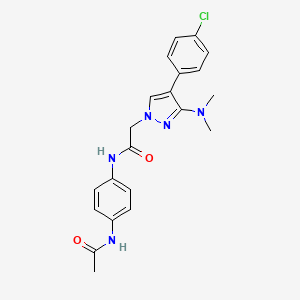
![5-((3-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2387139.png)
![4-[butyl(ethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2387141.png)
